molecular formula C14H22N2O2 B15074947 2-Diethylaminoethyl N-(P-tolyl)carbamate CAS No. 107150-30-1

2-Diethylaminoethyl N-(P-tolyl)carbamate

Cat. No.: B15074947
CAS No.: 107150-30-1
M. Wt: 250.34 g/mol
InChI Key: XOAUJURPOOZDDB-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl N-(P-tolyl)carbamate (CID: 5053255) is a synthetic organic compound with the molecular formula C14H22N2O2 . It features a carbamate functional group linking a 2-(diethylamino)ethyl chain to a p-tolyl (4-methylphenyl) ring system, a structure of significant interest in medicinal and agrochemical research . Carbamate compounds are extensively studied for their ability to act as reversible inhibitors of the enzyme acetylcholinesterase (AChE) . This mechanism is fundamental to research on cholinergic signaling, as carbamates carbamylate the serine residue in the enzyme's active site, leading to a temporary accumulation of acetylcholine . The presence of the diethylaminoethyl group suggests potential cationic properties under physiological pH, which can influence the compound's interaction with biological membranes and its overall pharmacokinetic profile. The p-tolyl moiety may contribute to specific binding interactions within enzyme active sites. Researchers value this chemical as a model compound for investigating the structure-activity relationships of carbamate esters, exploring how variations in the amine and aryl components affect biological activity and selectivity . Potential research applications include the development of enzyme inhibitors, the synthesis of more complex molecules featuring the carbamate linkage, and mechanistic studies in chemical toxicology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

CAS No.

107150-30-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14(17)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI Key

XOAUJURPOOZDDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane (DCM) or toluene is typically employed due to their inertness and ability to dissolve both reactants.
  • Temperature Control : The exothermic nature of the reaction necessitates cooling (0–5°C) to suppress side reactions such as oligomerization.
  • Stoichiometry : A 1:1 molar ratio of isocyanate to alcohol ensures complete conversion, though a slight excess of isocyanate (1.1 equiv) may improve yields.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the alcohol on the isocyanate carbonyl, forming a tetrahedral intermediate.
  • Proton transfer and elimination of the amine moiety, yielding the carbamate.

Example Protocol :

  • Dissolve p-tolyl isocyanate (1.1 equiv) in DCM under argon.
  • Add 2-diethylaminoethanol (1.0 equiv) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with aqueous sodium bicarbonate, extract with DCM, and dry over MgSO₄.

Industrial-Scale Production Using Continuous Flow Reactors

To enhance efficiency and safety, industrial syntheses adopt continuous flow systems. These systems mitigate risks associated with intermediate handling and improve heat dissipation during exothermic steps.

Key Advancements

  • Catalyst Integration : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the alcohol, enhancing its nucleophilicity.
  • Residence Time Optimization : Flow reactors reduce reaction times to 10–30 minutes, compared to hours in batch processes.
  • In-Line Purification : Integrated chromatography columns or crystallization units enable real-time purification, achieving >95% purity.

Table 1: Comparison of Batch vs. Flow Synthesis

Parameter Batch Process Flow Process
Reaction Time 12–24 hours 10–30 minutes
Yield 70–85% 85–92%
Byproduct Formation Moderate Minimal
Scalability Limited High

Alternative Methods for Carbamate Formation

Triphosgene-Mediated Chloroformate Generation

When p-tolyl isocyanate is unavailable, in situ generation of p-tolyl chloroformate using triphosgene provides a viable alternative:

  • React p-cresol with triphosgene (1 equiv) in acetone at 0°C.
  • Add 2-diethylaminoethanol (1.1 equiv) and Et₃N (2 equiv) to the chloroformate intermediate.
  • Stir for 6 hours at room temperature.

Advantages :

  • Avoids handling volatile isocyanates.
  • Yields 75–80% with minimal phosgene gas release.

Carbodiimide Coupling Strategies

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate carbonyl groups for nucleophilic attack, enabling carbamate formation without isocyanates:

  • Combine p-tolyl carbamic acid (1 equiv), EDCI (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.
  • Add 2-diethylaminoethanol (1.1 equiv) and stir for 24 hours.
  • Purify via column chromatography (hexane/ethyl acetate gradient).

Yield : 80–85%, though costlier reagents limit industrial use.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient).
  • Recovery : 70–90%.

Crystallization

  • Solvent System : Ethanol/water (4:1) at −20°C.
  • Purity : >99% by HPLC.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.10 (d, J = 8.0 Hz, 2H, ArH), 6.85 (d, J = 8.0 Hz, 2H, ArH), 4.20 (t, 2H, OCH₂), 2.60 (t, 2H, NCH₂), 2.40 (s, 3H, ArCH₃), 2.30 (q, 4H, NCH₂CH₃), 1.05 (t, 6H, CH₂CH₃).
  • FT-IR : ν = 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl N-(P-tolyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Diethylaminoethyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloroethyl N-(p-Tolyl)carbamate

  • Structure: Replaces the diethylaminoethyl group with a 2-chloroethyl chain.
  • Molecular Weight: 213.66 g/mol (vs. ~265.35 g/mol for the diethylaminoethyl analog) .
  • Reactivity: The chloroethyl group confers higher electrophilicity, making it more reactive toward nucleophiles (e.g., in alkylation reactions).
  • Applications: Chloroethyl carbamates are often intermediates in synthetic chemistry, whereas diethylaminoethyl derivatives are explored for biomedical applications, such as imaging agents or drug delivery systems .

Phenyl N-(p-Tolyl)carbamate

  • Structure: Substitutes the diethylaminoethyl chain with a phenyl group.
  • Crystallography: Exhibits intermolecular N–H⋯O hydrogen bonding, creating stable crystalline networks. The diethylaminoethyl analog likely has reduced crystallinity due to its flexible side chain .
  • The diethylaminoethyl group introduces electron-donating effects, altering redox properties .

Thiocarbamates and Carbamate Controls

  • Functional Comparison : Thiocarbamates (e.g., TCM1–TCM14) release carbonyl sulfide (COS) upon esterase cleavage, whereas carbamates (e.g., the target compound) release CO₂. This difference impacts cytotoxicity and therapeutic utility .
  • Steric and Electronic Modulation: Bulkier esters (e.g., p-tolyl isothiocyanate derivatives) slow self-immolation rates, suggesting that the diethylaminoethyl group in 2-diethylaminoethyl N-(p-tolyl)carbamate may balance steric hindrance and hydrolysis kinetics .

Table 1: Key Properties of Selected Carbamates

Compound Molecular Weight (g/mol) Key Functional Groups Applications
2-Diethylaminoethyl N-(p-tolyl)carbamate ~265.35 Diethylaminoethyl, p-tolyl Drug delivery, enzyme inhibition
2-Chloroethyl N-(p-tolyl)carbamate 213.66 Chloroethyl, p-tolyl Synthetic intermediate
Phenyl N-(p-tolyl)carbamate 227.26 Phenyl, p-tolyl Crystallography studies

Table 2: Hydrolytic Stability and Reactivity

Compound Hydrolysis Rate (Relative) Key Reactivity Notes
2-Diethylaminoethyl N-(p-tolyl)carbamate Moderate Base-sensitive due to tertiary amine
2-Chloroethyl N-(p-tolyl)carbamate High Nucleophilic substitution favored
Thiocarbamates (TCM1–TCM14) Variable Esterase-triggered COS release

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Diethylaminoethyl N-(P-tolyl)carbamate?

The synthesis typically involves coupling a p-tolyl carbamate precursor with a diethylaminoethyl group. A common approach uses carbodiimide coupling reagents (e.g., EDCI) with HOBt as a catalyst in anhydrous solvents like dichloromethane or DMF. For example, tert-butyl carbamate derivatives are synthesized via condensation reactions between amines and activated carbonyl intermediates under nitrogen atmosphere . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can the structural integrity of 2-Diethylaminoethyl N-(P-tolyl)carbamate be validated?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, phenyl N-(p-tolyl)carbamate (a structural analog) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.7790 Å, b = 9.7470 Å, and c = 15.121 Å . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra to verify substituent positions.
  • HRMS : To confirm molecular weight (e.g., [M+H]+^+ ion).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C) .

Q. What safety protocols are essential for handling this compound?

Refer to carbamate safety guidelines:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory hazards (H333 risk) .
  • Storage : In airtight containers at -20°C to prevent hydrolysis. Stability studies indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How does the diethylaminoethyl moiety influence the compound’s reactivity in nucleophilic environments?

The diethylaminoethyl group acts as a steric and electronic modulator. Its basicity (pKa ~9–10) can facilitate pH-dependent solubility shifts. In aqueous media, protonation of the amine enhances water solubility, enabling applications in drug delivery systems. Kinetic studies on analogous carbamates show pseudo-first-order degradation under alkaline conditions (t1/2_{1/2} = 24–48 hrs at pH 9) .

Q. What analytical strategies resolve contradictions in stability data across studies?

Contradictions often arise from solvent polarity and temperature variations. A systematic approach includes:

  • Accelerated Stability Testing : Use HPLC to monitor degradation products at 40°C/75% RH.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Mass Spectrometry : Identify degradation byproducts (e.g., hydrolysis to p-toluidine) .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to acetylcholinesterase (AChE), a common target for carbamates. Parameters include:

  • Docking Scores : Binding affinity (ΔG) for the carbamate-AChE complex.
  • ADMET Predictions : Use SwissADME to assess bioavailability and toxicity .

Q. How does crystallographic data inform formulation design?

Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions affecting solubility and dissolution rates. For phenyl N-(p-tolyl)carbamate, π-π stacking between aromatic rings and hydrogen bonding (N-H···O=C) dictate polymorph stability. Such data guide co-crystal screening with excipients like succinic acid .

Methodological Considerations

  • Synthetic Optimization : Use DOE (Design of Experiments) to vary reaction time, temperature, and reagent ratios for yield maximization.
  • Toxicological Profiling : Employ in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (ECOSAR) to assess ecotoxicity .
  • Spectroscopic Cross-Validation : Combine NMR, IR, and XRD to resolve structural ambiguities, especially for regioisomers .

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